N-[4-(acetylamino)phenyl]-2-(benzylamino)-1,3-thiazole-4-carboxamide
Overview
Description
N-[4-(acetylamino)phenyl]-2-(benzylamino)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C19H18N4O2S and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.11504700 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Drug Development
Research has shown the utility of related thiazole derivatives in the synthesis of novel compounds with potential biological activities. For example, the synthesis of 2-Benzylthiazole-4-carboxamide derivatives has been explored for their antimicrobial properties, highlighting the versatility of thiazole scaffolds in medicinal chemistry (Bikobo et al., 2017). Similarly, the development of thiazole-based compounds for anticancer activities indicates their potential in creating new therapeutic agents (Ravinaik et al., 2021).
Antimicrobial Activity
Several studies have synthesized thiazole derivatives to evaluate their antimicrobial efficacy. This includes the synthesis of 2-phenylamino-thiazole derivatives as potent antimicrobial agents against a variety of pathogenic strains, demonstrating the significant biological activity of thiazole compounds (Incerti et al., 2017).
Anticancer Research
Thiazole derivatives have also been explored for their anticancer properties. For instance, studies have focused on the synthesis of thiazole compounds as antitumor agents, revealing their potential mechanism of action and efficacy against various cancer cell lines. This includes the investigation of their binding characteristics to human serum albumin, which is crucial for understanding their pharmacokinetic behavior and therapeutic potential (Karthikeyan et al., 2017).
Material Science
Thiazole derivatives have been applied in material science, for example, in the development of corrosion inhibitors for metals. This application is critical in extending the life of metal components in various industries, showcasing the chemical versatility of thiazole compounds (Quraishi & Sharma, 2005).
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(benzylamino)-1,3-thiazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-13(24)21-15-7-9-16(10-8-15)22-18(25)17-12-26-19(23-17)20-11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,20,23)(H,21,24)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNDIPNELRVWOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.